4-Isopropylbenzenecarbothioamide
Overview
Description
4-propan-2-ylbenzenecarbothioamide is a monoterpenoid.
Scientific Research Applications
Polymerization and Biomaterials
Controlled Polymerization : 4-Isopropylbenzenecarbothioamide derivatives have been utilized in controlled polymerization processes. For instance, N-isopropylacrylamide (NIPAM) has been used in room-temperature RAFT polymerization, showing the importance of selecting suitable chain transfer agents and initiating species for controlled/living polymerization processes (Convertine et al., 2004).
Bioengineering and Cell Detachment : Poly(N-isopropyl acrylamide) (pNIPAM), a derivative of NIPAM, is widely used in bioengineering applications, particularly for nondestructive release of biological cells and proteins. This includes applications in cell sheet engineering, tumor spheroid formation, and bioadhesion studies (Cooperstein & Canavan, 2010).
Synthesis and Drug Development
Intermediate in Drug Synthesis : 4-hydroxybenzenecarbothioamide, closely related to this compound, has been used in the synthesis of key intermediates in drug development. For example, it is used in the synthesis of 2-(4-hydroxy phenyl)-4-methyl thiazole-5-carboxylate, an intermediate of febuxostat, highlighting its role in pharmaceutical synthesis (Liu Jian-p, 2014).
Pharmaceutical Research Applications : Derivatives of this compound are integral in the discovery of new drugs. For instance, in the discovery of retinoic acid beta2 receptor agonists, specific derivatives like 4'-Octyl-4-biphenylcarboxylic acid have shown promise as pharmacological research tools and starting points for drug development (Lund et al., 2005).
Environmental Applications
Biotransformation Studies : Isopropylbenzene-degrading bacteria have shown capabilities in transforming benzothiophene to various compounds, indicating the potential for environmental bioremediation applications. These transformations often involve compounds like isopropylbenzenecarbothioamide derivatives (Eaton & Nitterauer, 1994).
Water Treatment and Purification : Polyacrylamide coated-Fe3O4 magnetic composites, which can be derived from acrylamide derivatives like NIPAM, have been studied for their efficiency in enriching U(VI) from radioactive wastewater, suggesting potential in environmental pollution cleanup (Song et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 4-Isopropylbenzenecarbothioamide are currently unknown. The compound is used for proteomics research
Mode of Action
Generally, the mode of action refers to the functional or anatomical changes at a cellular level induced by exposure to a substance . .
Biochemical Pathways
Biochemical pathways involve a series of chemical reactions occurring within a cell, and these pathways are crucial for various biological processes . Without knowledge of the compound’s targets, it’s challenging to determine the exact pathways it might affect.
Pharmacokinetics
Pharmacokinetics play a crucial role in determining the bioavailability and overall effects of a compound .
Result of Action
The compound is used for proteomics research
Action Environment
Environmental factors can significantly impact a compound’s action, including temperature, pH, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
4-Isopropylbenzenecarbothioamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, which are enzymes that break down proteins. The nature of these interactions often involves the inhibition of enzyme activity, which can be crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways involved in cell proliferation and apoptosis. Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to inhibit certain enzymes makes it a valuable tool for studying enzyme function and regulation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Toxic or adverse effects have been observed at high doses, indicating the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these processes is crucial for elucidating the compound’s overall effects on cellular function .
Subcellular Localization
This compound is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles. This subcellular localization is essential for understanding the compound’s mechanism of action and its potential therapeutic applications .
Properties
IUPAC Name |
4-propan-2-ylbenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNLXXUGUAWDAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366467 | |
Record name | 4-isopropylbenzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24830449 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
53515-20-1 | |
Record name | 4-(1-Methylethyl)benzenecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53515-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-isopropylbenzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(propan-2-yl)benzene-1-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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